3-isopentyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-isopentyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H27N3O3S and its molecular weight is 449.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound of interest belongs to the quinazolinone family, which has been extensively studied for various biological activities. Research has shown that quinazolinone derivatives possess a wide range of biological properties, including antimicrobial, anti-inflammatory, analgesic, and anticonvulsant activities. For instance, a study by Alagarsamy et al. (2011) synthesized novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones and investigated their analgesic and anti-inflammatory activities. They found that certain compounds exhibited significant activity, highlighting the therapeutic potential of quinazolinone derivatives in pain and inflammation management (Alagarsamy, Gopinath, Parthiban, Rao, Murali, & Solomon, 2011).
Antimicrobial and Antitubercular Activities
Quinazolinone derivatives have also been explored for their antimicrobial and antitubercular properties. Nagaladinne, Hindustan, and Nayakanti (2020) synthesized quinazolin-4-ones linked with 1,3-thiazole hybrids and assessed their anti-tubercular activity against Mycobacterium tuberculosis. Their findings indicated that some compounds demonstrated better antibacterial activity, showcasing the potential of quinazolinone derivatives in tackling tuberculosis (Nagaladinne, Hindustan, & Nayakanti, 2020).
Antioxidant Properties
The antioxidant capacity of quinazolinone compounds has also been a subject of investigation. Mravljak et al. (2021) synthesized 2-substituted quinazolin-4(3H)-ones and evaluated their antioxidant properties using various assays. They identified compounds with significant antioxidant activity, suggesting the potential application of quinazolinone derivatives in oxidative stress-related conditions (Mravljak, Slavec, Hrast, & Sova, 2021).
Corrosion Inhibition
Beyond biomedical applications, quinazolinone derivatives have been explored in the field of corrosion inhibition. Errahmany et al. (2020) synthesized new quinazolinone compounds and assessed their efficiency in inhibiting mild steel corrosion in an acidic medium. Their research demonstrated that these compounds could serve as effective corrosion inhibitors, indicating the versatility of quinazolinone derivatives in industrial applications (Errahmany, Rbaa, Abousalem, Tazouti, Galai, El Kafssaoui, Touhami, Lakhrissi, & Touir, 2020).
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-16(2)13-14-28-24(29)20-7-5-6-8-21(20)27-25(28)32-15-22-17(3)31-23(26-22)18-9-11-19(30-4)12-10-18/h5-12,16H,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOKLEGQRDUUDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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